N-(3,5-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Description
N-(3,5-Dimethylphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 3,5-dimethylphenyl substituent on the amide nitrogen and a 1,2-thiazinan-1,1-dioxide (sulfone-containing thiazinan) moiety at the para position of the benzamide.
Key structural attributes:
- Benzamide core: Provides a rigid aromatic scaffold for functionalization.
- 1,2-Thiazinan-1,1-dioxide: A six-membered sulfone-containing heterocycle that may contribute to metabolic stability and electronic effects.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-17(12-14)20-19(22)16-5-7-18(8-6-16)21-9-3-4-10-25(21,23)24/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAFLIMAYYTCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure
The compound features a thiazinan ring fused with a benzamide structure. Its chemical formula is , which can be represented as follows:
Synthesis Methods
The synthesis typically involves several steps:
- Formation of Thiazinan Ring : The initial step includes cyclization reactions to create the thiazinan moiety.
- Benzamide Coupling : The thiazinan derivative is then coupled with a benzamide structure through substitution reactions.
- Final Modifications : Further modifications may include the introduction of functional groups to enhance biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- It may bind to enzymes or receptors, modulating their activity.
- The thiazinan component enhances binding affinity to hydrophobic pockets in proteins.
Research Findings
Recent studies have demonstrated various biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against bacterial and fungal strains. For instance, derivatives exhibited significant inhibitory activity against Botrytis cinerea and other pathogens .
| Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(thiazinan) | Moderate | 14.44 |
| Control (Pyraclostrobin) | High | 12.00 |
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal properties of various benzamide derivatives including N-(3,5-dimethylphenyl)-4-(thiazinan). The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments.
Case Study 2: Insecticidal Properties
Another research focused on the insecticidal potential of related compounds. The findings revealed that at concentrations as low as 10 mg/L, certain derivatives exhibited larvicidal effects against mosquito larvae .
4. Toxicity and Safety Profile
Preliminary toxicity assessments using zebrafish embryos indicated that some derivatives had low toxicity levels while maintaining high biological activity. This suggests a favorable safety profile for potential therapeutic applications .
5. Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Optimizing synthetic routes for improved yield.
- Conducting in vivo studies to better understand its pharmacokinetics and therapeutic potential.
- Exploring structural modifications to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
The compound is compared with three classes of analogs from the literature: sulfonylbenzamide derivatives , triazole-thione hybrids , and thiazolo-pyrimidine carbonitriles .
Table 1: Structural Comparison
Key Observations :
- The target compound’s sulfone-thiazinan group is distinct from the sulfonyl-triazole (e.g., compounds [7–9] in ) and thiazolo-pyrimidine systems in . The sulfone group enhances polarity and hydrogen-bonding capacity compared to sulfur-containing analogs.
- Unlike the carbonitrile and oxadiazine derivatives in , the target lacks electron-withdrawing groups (e.g., CN), which may reduce reactivity but improve stability.
Critical Analysis :
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:
Table 3: Spectral Signatures of Analogs
Notable Differences:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3,5-dimethylphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide?
- Methodology :
- Use a multi-step approach: (1) Couple 4-(1,1-dioxothiazinan-2-yl)benzoic acid with 3,5-dimethylaniline via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt). (2) Optimize reaction conditions (e.g., anhydrous DMF, 0–5°C for acid activation, room temperature for coupling) to avoid side reactions.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters :
- Monitor reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Avoid excess coupling reagents to prevent byproducts like N-acylurea.
Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the 3,5-dimethylphenyl group shows two singlets (δ ~6.7–7.2 ppm for aromatic protons; δ ~2.3 ppm for methyl groups). The thiazinan-dioxo moiety exhibits distinct sulfone protons (δ ~3.2–3.8 ppm) and carbonyl signals (δ ~170–175 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, expected m/z = 415.12 (C₂₁H₂₃N₂O₃S⁺).
Advanced Research Questions
Q. How can crystallographic data clarify conformational flexibility in N-(3,5-dimethylphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide?
- Methodology :
- Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Analyze torsion angles (e.g., C-N-C=O in the benzamide core) to identify steric hindrance or π-stacking interactions. Use ORTEP-3 for visualizing thermal ellipsoids .
- Example Findings :
- If the thiazinan-dioxo ring adopts a chair conformation, it suggests minimal strain. Compare with computational models (DFT, B3LYP/6-31G*) to validate .
Q. What strategies address discrepancies in biological activity data across assay platforms?
- Methodology :
- In vitro assays : Test against target enzymes (e.g., kinases, CYP isoforms) using fluorescence polarization or calorimetry. For example, if IC₅₀ varies between 0.1–1 µM in kinase assays, validate via orthogonal methods (e.g., SPR for binding kinetics) .
- Data Normalization : Include positive controls (e.g., staurosporine for kinases) and normalize activity to cell viability (MTT assay) to rule out cytotoxicity artifacts.
- Case Study : If the compound shows low solubility in PBS, use DMSO stocks ≤0.1% and confirm activity in serum-containing media to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
